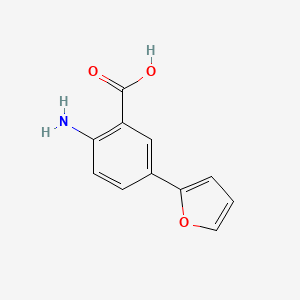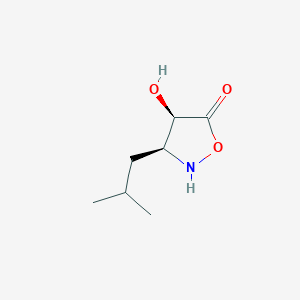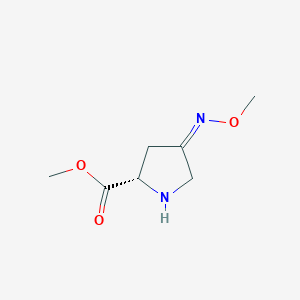
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole is a heterocyclic organic compound with the molecular formula C10H14N2 It is known for its structural similarity to nicotine and is often referred to as a nicotine analog
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole typically involves the reaction of pyrrole with 1-methylpyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where pyrrole is treated with 1-methylpyrrolidine in the presence of a catalyst such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of this compound by passing the reactants through a reactor in a continuous stream. This approach not only increases yield but also reduces the reaction time and waste generated .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole compounds.
Aplicaciones Científicas De Investigación
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The compound’s effects are mediated through pathways involving calcium ion influx and subsequent cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: Structurally similar, but with different pharmacological properties.
2-Pyrrolidinone, 1-methyl-: Another related compound with distinct chemical and biological activities.
Uniqueness
Unlike nicotine, it may offer a different safety profile and therapeutic potential, making it a compound of significant interest in research and development .
Propiedades
Número CAS |
1653-74-3 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-(1-methylpyrrolidin-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C9H14N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h2,4,6,9-10H,3,5,7H2,1H3 |
Clave InChI |
BSNFRFHDDGCRMB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)

![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)




![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12874061.png)
